(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone
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Overview
Description
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a benzyloxy group, a pyrrolidine ring, a piperidine ring, and a quinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent.
Synthesis of the pyrrolidine ring: This step may involve the cyclization of a suitable precursor.
Formation of the piperidine ring: This can be synthesized through a similar cyclization process.
Coupling reactions: The various fragments are then coupled together using reagents such as coupling agents or catalysts under controlled conditions.
Final assembly: The quinoline moiety is introduced in the final step, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrial applications might include its use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-chloroquinolin-6-yl)methanone
- (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-ethylquinolin-6-yl)methanone
Uniqueness
The uniqueness of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-methylquinolin-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-21-11-14-29-27-10-9-23(18-26(21)27)28(32)30-16-12-24(13-17-30)31-15-5-8-25(31)20-33-19-22-6-3-2-4-7-22/h2-4,6-7,9-11,14,18,24-25H,5,8,12-13,15-17,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKGTPSAGTRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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